![molecular formula C21H26N2O4 B10889112 (2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10889112.png)
(2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone
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Overview
Description
(2,3-DIMETHOXYPHENYL)[4-(4-METHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of methoxy groups on both the phenyl and benzyl rings, as well as a piperazine moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIMETHOXYPHENYL)[4-(4-METHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2,3-dimethoxybenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the acylation of the amine with a suitable acyl chloride, such as 4-(4-methoxybenzyl)piperazine-1-carbonyl chloride, under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3-DIMETHOXYPHENYL)[4-(4-METHOXYBENZYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
(2,3-DIMETHOXYPHENYL)[4-(4-METHOXYBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(4-METHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone
- (2,3-Dimethoxyphenyl)-(3,4-dimethoxyphenyl)methanone
- (4-Bromophenyl)-(2,4-dimethoxyphenyl)-methanone
- (4-Chlorophenyl)-(2,4-dimethoxyphenyl)-methanone
Uniqueness
(2,3-DIMETHOXYPHENYL)[4-(4-METHOXYBENZYL)PIPERAZINO]METHANONE is unique due to the presence of both methoxy groups and a piperazine moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H26N2O4 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-17-9-7-16(8-10-17)15-22-11-13-23(14-12-22)21(24)18-5-4-6-19(26-2)20(18)27-3/h4-10H,11-15H2,1-3H3 |
InChI Key |
ZQJCIHWWPMZAJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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